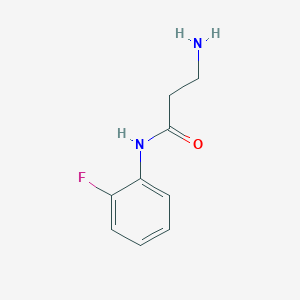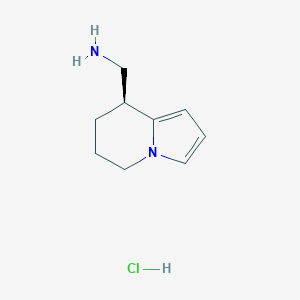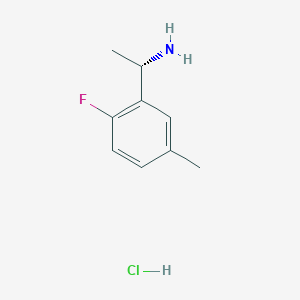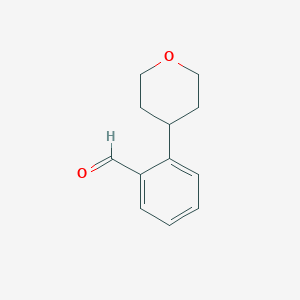
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde is an organic compound with the molecular formula C12H14O2. It features a benzaldehyde moiety attached to a tetrahydropyran ring, making it a versatile intermediate in organic synthesis. This compound is known for its unique structural properties and reactivity, which make it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with tetrahydropyran under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.
Reduction: 2-(Tetrahydro-2H-pyran-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is exploited in various biochemical assays and synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde: Similar structure but with an ether linkage.
2-(Tetrahydro-2H-pyran-2-yl)benzaldehyde: Similar structure but with the tetrahydropyran ring attached at a different position.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde is unique due to its specific attachment of the tetrahydropyran ring to the benzaldehyde moiety. This structural feature imparts distinct reactivity and properties, making it valuable in specialized synthetic applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,9-10H,5-8H2 |
Clave InChI |
REBUKLNFWZYKSD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


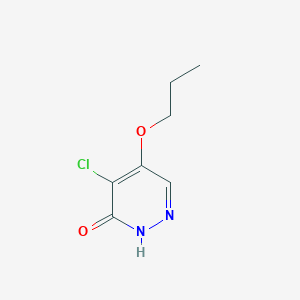
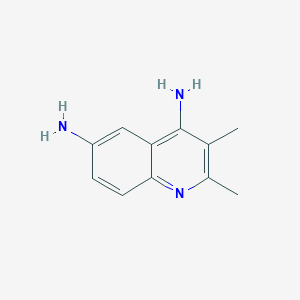
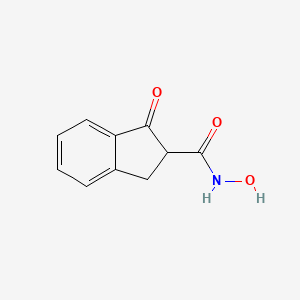
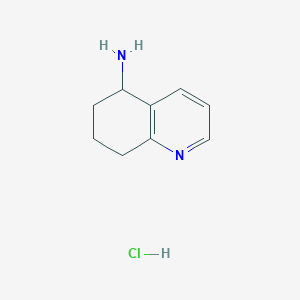

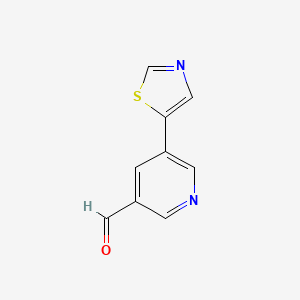
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)

